molecular formula C23H21NO2 B10766823 (1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 2748589-83-3

(1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B10766823
CAS No.: 2748589-83-3
M. Wt: 343.4 g/mol
InChI Key: YPRJGJFJMZOUSH-INIZCTEOSA-N
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Description

(1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic compound structurally categorized as an aminoalkylindole, designed for advanced pharmacological research. Its core research value lies in its application as a potent and selective synthetic cannabinoid receptor agonist. This compound serves as a critical pharmacological tool for investigating the complex signaling and function of the endocannabinoid system (ECS) in vitro and in vivo. Researchers utilize it to probe the binding affinity and functional activity at cannabinoid receptor subtypes, CB1 and CB2. Acting primarily as a CB1 receptor agonist, it mimics the effects of endogenous cannabinoids by inhibiting adenylyl cyclase activity, modulating ion channels, and impacting neurotransmitter release. This mechanism allows scientists to study the ECS's role in a wide range of physiological processes, including neurotransmission, immune response, and metabolic regulation. Studies on structurally related cannabimimetics have demonstrated their utility in creating experimental models for studying receptor density, G-protein coupling, and intrinsic efficacy. Furthermore, such compounds are instrumental in metabolic and pharmacokinetic studies, helping to elucidate the biotransformation pathways of synthetic cannabinoids and the activity of their metabolites. This compound is intended for use in controlled laboratory settings to advance fundamental knowledge of cannabinoid pharmacology and its implications for neurobiology and immunology. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

CAS No.

2748589-83-3

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

[1-[(3S)-3-hydroxybutyl]indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3/t16-/m0/s1

InChI Key

YPRJGJFJMZOUSH-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

Biological Activity

The compound (1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone , often referred to as JWH-073 N-(3-hydroxybutyl) metabolite, is a complex organic molecule characterized by its structural components: an indole ring and a naphthalene moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and neuroprotection.

  • Molecular Formula : C23H21NO2
  • Molecular Weight : 343.426 g/mol
  • IUPAC Name : [1-(3-hydroxybutyl)-1H-indol-3-yl]-naphthalen-1-ylmethanone

The presence of the hydroxyl group in the side chain is significant as it may enhance the compound's solubility and reactivity, influencing its biological activity.

Predicted Biological Activities

Using computational tools such as PASS (Prediction of Activity Spectra for Substances), the following potential biological activities have been predicted for this compound:

Activity Type Description
Anticancer Activity Indole derivatives are known for their cytotoxic effects against various cancer cell lines.
Antimicrobial Properties Exhibits activity against both bacterial and fungal strains.
Neuroprotective Effects Some indole-based compounds have shown promise in protecting neuronal cells from degeneration.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant cytotoxic effects against a variety of cancer cell lines. For instance, studies on indole derivatives have shown:

  • Cytotoxicity : Effective against breast, lung, and colon cancer cell lines.
  • Mechanism of Action : Likely involves apoptosis induction and disruption of cell cycle progression.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various pathogens:

Pathogen Type Minimum Inhibitory Concentration (MIC)
Gram-positive Bacteria MRSA: 0.5 μg/mL; Staphylococcus epidermidis: 0.5 - 1.0 μg/mL
Gram-negative Bacteria Escherichia coli: 8 μg/mL; Klebsiella pneumonia: 2 - 8 μg/mL

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents, particularly against drug-resistant strains.

Neuroprotective Effects

Some studies have indicated that indole derivatives possess neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

A detailed examination of case studies involving similar compounds highlights the relevance of this compound in therapeutic applications:

  • Case Study on Anticancer Activity : A study demonstrated that an indole derivative exhibited a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.
  • Case Study on Antimicrobial Resistance : Research showed that certain derivatives outperformed traditional antibiotics in inhibiting MRSA growth, suggesting a promising avenue for overcoming antibiotic resistance.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

Synthetic cannabinoids in this class typically consist of:

  • An indole or indazole core.
  • A naphthoyl (naphthalen-1-yl methanone) group linked to the 3-position of the indole.
  • Variable alkyl/fluoroalkyl side chains on the indole nitrogen.

The target compound differs from analogs via its 3-hydroxybutyl substituent, a metabolic modification. Key structural comparisons include:

Compound Name Alkyl Chain (R) Molecular Formula Molecular Weight (g/mol) Key Feature(s)
(1-(3-Hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone 3-Hydroxybutyl C23H21NO2 343.42 JWH-073 metabolite; hydroxylation
JWH-073 Butyl C23H21NO 327.42 Parent compound; unmodified chain
JWH-018 Pentyl C24H23NO 357.44 Longer chain; higher lipophilicity
AM-2201 5-Fluoropentyl C24H22FNO 359.44 Fluorinated chain; increased potency
JWH-015 Methyl-propyl C21H19NO 301.39 Shorter chain; lower receptor affinity

Pharmacological Activity

  • Receptor Binding Affinity: JWH-018 and AM-2201 exhibit higher CB1/CB2 receptor affinity than JWH-073 due to longer or fluorinated side chains, enhancing lipophilicity and membrane penetration .
  • Metabolic Stability :
    • Hydroxy metabolites like the target compound are rapidly glucuronidated, shortening their half-life compared to parent compounds (e.g., JWH-073) .

Metabolic Pathways

  • Hydroxylation :
    • The 3-hydroxybutyl group in the target compound arises from cytochrome P450-mediated oxidation of JWH-073’s butyl chain .
    • In contrast, JWH-018 undergoes ω-hydroxylation on its pentyl chain, yielding metabolites like AM-2202 (5-hydroxypentyl analog) .
  • Glucuronidation: Hydroxy metabolites are conjugated by UDP-glucuronosyltransferases (UGTs), facilitating renal excretion .

Forensic and Clinical Implications

  • Detection in Biological Samples :
    • The target compound is a biomarker for JWH-073 consumption. Analytical methods (e.g., LC-MS/MS) differentiate it from analogs via hydroxylation position .
    • AM-2201 and fluorinated analogs are detected using specialized assays due to halogen-specific fragmentation patterns .
  • Toxicity Profile :
    • Hydroxylated metabolites like the target compound are less neurotoxic than parent compounds but may contribute to prolonged psychoactive effects in chronic users .
    • AM-2201’s fluoropentyl chain correlates with severe adverse effects (e.g., seizures, cardiotoxicity) due to delayed metabolic clearance .

Regulatory Status

  • Scheduling: JWH-018, JWH-073, and AM-2201 are Schedule I controlled substances in most jurisdictions .

Q & A

Basic: What synthetic methodologies are optimized for producing (1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, and what purity thresholds are achievable?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions, often starting with indole derivatives and naphthoyl halides. For example:

  • General Procedure D (from ): Reacting 1-naphthoylacetyl chloride with indole precursors under anhydrous conditions (e.g., AlCl₃ catalysis) yields analogs with 16–90% yields. Purification via column chromatography and HPLC achieves ≥98% purity (≥99.8% in some cases) .
  • Critical Parameters : Reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of LiAlH₄/AlCl₃ for selective reductions.

Basic: How is structural characterization of this compound validated in synthetic workflows?

Methodological Answer:

  • 1H/13C NMR : Key peaks include indolic H-3 (δ ~7.8–8.2 ppm) and naphthoyl carbonyl (δ ~190–195 ppm). Hydroxybutyl protons appear at δ ~1.6–3.8 ppm .
  • HPLC-PDA/UV : Retention times and λmax values (e.g., 219, 247, 316 nm) confirm identity and purity (≥98%) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (343.1572 g/mol) and isotopic patterns distinguish it from analogs .

Basic: What receptor binding assays confirm its activity as a cannabinoid receptor ligand?

Methodological Answer:

  • In vitro CB1/CB2 Assays : Competitive binding assays using [³H]CP-55,940 in transfected HEK-293 cells. Activity is compared to JWH-073 and Δ⁹-THC, with Ki values typically <100 nM for CB1 .
  • Functional cAMP Assays : Inhibition of forskolin-stimulated cAMP production in CB1-expressing cells confirms agonist activity .

Advanced: What are the major oxidative metabolic pathways of this compound in human models?

Methodological Answer:

  • Cytochrome P450 (CYP) Metabolism : Primary human liver microsomes (HLMs) identify CYP3A4/2C19 as key isoforms. Hydroxylation occurs at the ω-1 position of the hydroxybutyl side chain, forming 1-(3,4-dihydroxybutyl) derivatives .
  • LC-HRMS Metabolite Profiling : Major metabolites include mono- and dihydroxylated products, confirmed via comparison with synthetic standards (e.g., JWH-073 N-(3-hydroxybutyl) metabolite) .

Advanced: How do CYP isoforms influence interspecies metabolic variability?

Methodological Answer:

  • Cross-Species Comparisons : Rat HLMs predominantly use CYP2D6 for ω-1 hydroxylation, whereas human HLMs rely on CYP3A4. This impacts metabolite ratios in preclinical toxicology studies .
  • Inhibition Studies : Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces metabolite formation by >70% in humans, guiding drug-interaction risk assessments .

Advanced: What analytical challenges arise in distinguishing this compound from structurally similar synthetic cannabinoids?

Methodological Answer:

  • Fragmentation Patterns in LC-MS/MS : Key ions include m/z 343 → 127 (naphthoyl fragment) and m/z 214 (indole side chain). Differentiation from AM-2201 (fluoropentyl analog) requires monitoring for F⁻ adducts (m/z 344.1 vs. 361.1) .
  • Isomeric Discrimination : Co-eluting metabolites (e.g., 3-hydroxybutyl vs. 4-hydroxybutyl) are resolved using chiral columns or ion mobility spectrometry .

Advanced: How can computational modeling predict its binding affinity to CB1/CB2 receptors?

Methodological Answer:

  • Docking Simulations : Software like AutoDock Vina models interactions with CB1’s hydrophobic pocket (residues F268, W356). The naphthoyl group forms π-π stacking, while the hydroxybutyl chain hydrogen-bonds with S383 .
  • MD Simulations : Free-energy perturbation (FEP) calculations quantify ΔGbinding differences vs. JWH-018, explaining reduced CNS penetration due to polar hydroxybutyl groups .

Advanced: How are data contradictions in metabolic stability studies resolved?

Methodological Answer:
Contradictions (e.g., variable half-life in HLMs) are addressed by:

  • Standardized Incubation Conditions : Fixed protein concentrations (1 mg/mL), NADPH regeneration systems, and pH 7.4 buffers .
  • Batch-Specific Controls : Co-analysis with certified reference materials (e.g., Cayman Chemical’s 10795) ensures metabolite identity .

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